1,2,7,8-Diepoxyoctane

Catalog No.
S581749
CAS No.
2426-07-5
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,7,8-Diepoxyoctane

CAS Number

2426-07-5

Product Name

1,2,7,8-Diepoxyoctane

IUPAC Name

2-[4-(oxiran-2-yl)butyl]oxirane

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1(3-7-5-9-7)2-4-8-6-10-8/h7-8H,1-6H2

InChI Key

LFKLPJRVSHJZPL-UHFFFAOYSA-N

SMILES

C1C(O1)CCCCC2CO2

Synonyms

1,2,7,8-diepoxyoctane

Canonical SMILES

C1C(O1)CCCCC2CO2

The exact mass of the compound 1,2,7,8-Diepoxyoctane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269058. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,7,8-Diepoxyoctane (DEO, CAS: 2426-07-5) is a linear, bifunctional aliphatic diepoxide characterized by an eight-carbon chain terminating in two reactive epoxide groups. In industrial and biomedical materials science, DEO is primarily procured as a high-performance cross-linking agent for polysaccharides (such as hyaluronic acid and starch) and proteinaceous scaffolds. Unlike crosslinkers containing ether linkages in their spacer arms, DEO possesses a purely hydrocarbon spacer (four methylene units) between its epoxide functionalities. This structural feature imparts unique hydrophobic characteristics and steric bulk when incorporated into polymer networks, directly influencing swelling ratios, mechanical strength, and resistance to enzymatic cleavage. Consequently, DEO is prioritized in the synthesis of advanced hydrogels, dermal fillers, and bone tissue regeneration scaffolds where strict control over biodegradation kinetics and residual toxicity is required [1].

Substituting DEO with common alternatives like glutaraldehyde (GA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or shorter-chain diepoxides (e.g., 1,2,3,4-diepoxybutane) compromises critical material performance. Glutaraldehyde, while highly reactive, forms unstable Schiff bases and releases free toxic aldehydes during scaffold biodegradation, leading to severe cytotoxicity and extragenomic damage. EDC, a zero-length crosslinker, avoids residual toxicity but typically yields scaffolds with inferior biomechanical properties and inadequate porosity for tissue ingrowth. Furthermore, the industry-standard 1,4-butanediol diglycidyl ether (BDDE) contains ether linkages within its spacer, resulting in different hydrophilicity and degradation profiles. DEO’s specific 8-carbon aliphatic chain provides an optimal balance of cross-linking distance and hydrophobicity, creating highly stable ether bonds that resist rapid enzymatic hydrolysis while maintaining residual crosslinker concentrations well below stringent industry safety thresholds [1].

Residual Crosslinker Content and Biocompatibility in Hydrogel Manufacturing

In the synthesis of hyaluronic acid (HA) hydrogels, achieving low residual crosslinker concentrations is critical to prevent foreign body reactions. Studies utilizing DEO for HA cross-linking demonstrate that optimized washing protocols yield a residual DEO content of approximately 0.5 to 1.2 µg/g. This concentration is significantly lower than standard industry safety thresholds (typically <2 parts per million for epoxides like BDDE). Furthermore, unlike glutaraldehyde, which releases deleterious free aldehydes upon scaffold degradation causing localized cytotoxicity, DEO forms stable, non-cytotoxic ether linkages [1].

Evidence DimensionResidual crosslinker concentration in purified hydrogels
Target Compound Data~0.5–1.2 µg/g (DEO)
Comparator Or BaselineGlutaraldehyde (releases toxic free aldehydes) / Industry threshold (<2.0 µg/g)
Quantified DifferenceDEO maintains residuals well below the 2.0 ppm safety threshold without toxic degradation byproducts.
ConditionsHyaluronic acid hydrogel synthesis and purification

Ensures regulatory compliance and patient safety in the procurement of crosslinkers for implantable dermal fillers and biomedical hydrogels.

Enzymatic Degradation Resistance in Soft-Tissue Fillers

The longevity of polysaccharide-based dermal fillers is heavily dependent on the crosslinker's ability to sterically hinder enzymatic cleavage. In vitro degradation assays reveal that HA hydrogels cross-linked with DEO exhibit robust resistance to hyaluronidase. After 4 weeks of enzymatic exposure, DEO-crosslinked HA retains at least 46.9% of its residual weight. The purely aliphatic 4-carbon spacer of DEO creates a hydrophobic microenvironment around the ether bonds, effectively restricting hyaluronidase access to the glycosidic cleavage sites compared to uncrosslinked HA baselines[1].

Evidence DimensionResidual hydrogel weight after enzymatic degradation
Target Compound Data~46.9% residual weight after 4 weeks
Comparator Or BaselineUncrosslinked HA (rapidly degraded within hours/days)
Quantified DifferenceDEO crosslinking extends the structural integrity of HA to >4 weeks under continuous enzymatic attack.
ConditionsIn vitro hyaluronidase degradation assay over 4 weeks

Directly dictates the persistence and re-administration frequency of commercial dermal fillers, making DEO highly desirable for long-lasting formulations.

Biomechanical Strength and Porosity in Bone Tissue Scaffolds

For load-bearing applications such as bone tissue regeneration, scaffolds must balance high porosity with mechanical strength. When cross-linking human-like collagen (HLC) and nano-hydroxyapatite (n-HA) composites, DEO significantly outperforms zero-length crosslinkers like EDC. Optimal DEO concentrations yield highly interconnected porous networks with porosities reaching 82.3% to 83.5%, alongside superior elastic modulus and compressive stress. EDC-crosslinked equivalents typically suffer from poor biomechanical integrity, while glutaraldehyde compromises cytocompatibility [1].

Evidence DimensionScaffold porosity and mechanical integrity
Target Compound Data82.3%–83.5% porosity with high elastic modulus (DEO)
Comparator Or BaselineEDC (poor biomechanical properties) and Glutaraldehyde (high cytotoxicity)
Quantified DifferenceDEO achieves >80% interconnected porosity while maintaining structural strength and superior cytocompatibility.
ConditionsHLC/n-HA composite scaffold fabrication for bone regeneration

Provides material scientists with a crosslinker that simultaneously satisfies the conflicting demands of mechanical strength and cellular ingrowth in orthopedics.

DNA Interstrand Cross-Linking Specificity and Span Distance

In molecular biology and toxicology, the physical length of a bifunctional alkylating agent dictates its sequence specificity. DEO, with its 8-carbon chain, spans a greater distance than its shorter analog 1,2,3,4-diepoxybutane (DEB, 4-carbon chain). While DEB primarily targets 5'-GNC sequences, the extended flexibility of DEO allows it to efficiently cross-link both 5'-GNC and 5'-GNNC target sequences in duplex DNA. This specific spatial reach enables the formation of unique DNA adducts that shorter diepoxides physically cannot bridge [1].

Evidence DimensionDNA interstrand cross-linking target sequence
Target Compound DataEfficiently cross-links 5'-GNC and 5'-GNNC sequences (DEO)
Comparator Or Baseline1,2,3,4-Diepoxybutane (DEB) (restricted to 5'-GNC)
Quantified DifferenceDEO's longer aliphatic chain expands the targetable cross-linking distance to include GNNC motifs.
ConditionsDenaturing polyacrylamide gel electrophoresis of radiolabeled duplex DNA

Crucial for researchers designing specific DNA-protein crosslinking assays or studying targeted bifunctional alkylation mechanisms.

Long-Lasting Hyaluronic Acid Dermal Fillers

Leveraging its ability to form stable, hyaluronidase-resistant ether bonds with extremely low residual toxicity (<1.2 µg/g), DEO is an optimal crosslinker for manufacturing premium, long-acting soft tissue fillers[1].

High-Strength Bone Tissue Scaffolds

Due to its capacity to induce high porosity (>82%) while maintaining superior elastic modulus without the cytotoxicity of glutaraldehyde, DEO is highly recommended for crosslinking collagen/hydroxyapatite composites in orthopedic implants [2].

Advanced Hydrogel Formulations for Drug Delivery

The purely aliphatic spacer of DEO provides a unique hydrophobic tuning dial for modulating the swelling ratio and release kinetics of polysaccharide-based hydrogels, outperforming ether-containing crosslinkers in specific controlled-release matrices [1].

Targeted DNA Cross-linking Probes

In molecular biology, DEO's specific 8-carbon span makes it the reagent of choice for synthesizing interstrand cross-links at 5'-GNNC sequences, an application where shorter analogs like DEB physically fail[3].

XLogP3

1

UNII

4IJ1M5W7LL

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (88.64%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

2426-07-5

Wikipedia

1,2,7,8-diepoxyoctane

Dates

Last modified: 08-15-2023

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